Cas no 128852-05-1 (1-benzothiophene-5-sulfonyl chloride)

1-benzothiophene-5-sulfonyl chloride 化学的及び物理的性質
名前と識別子
-
- Benzo[b]thiophene-5-sulfonyl chloride
- 1-benzothiophen-5-ylmethanesulfonyl chloride
- Benzo[b]thiophen-5-ylmethanesulfonyl chloride
- 1-benzothiophene-5-sulfonyl chloride
- GS3171
- Benzo[b]thiophene-5-sulfonylchloride
- CS-0444361
- AC3666
- Benzothiophene-5-sulfonyl Chloride
- EN300-276146
- AKOS006336316
- SY246742
- SCHEMBL6378197
- DB-333888
- 128852-05-1
- MFCD19201024
-
- MDL: MFCD19201024
- インチ: InChI=1S/C8H5ClO2S2/c9-13(10,11)7-1-2-8-6(5-7)3-4-12-8/h1-5H
- InChIKey: GBTJHYDVNAYQMM-UHFFFAOYSA-N
- ほほえんだ: O=S(C1=CC=C2C(C=CS2)=C1)(Cl)=O
計算された属性
- せいみつぶんしりょう: 245.95771
- どういたいしつりょう: 231.9419494g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 70.8Ų
じっけんとくせい
- PSA: 34.14
1-benzothiophene-5-sulfonyl chloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-276146-10g |
1-benzothiophene-5-sulfonyl chloride |
128852-05-1 | 95% | 10g |
$5316.0 | 2023-09-10 | |
Enamine | EN300-276146-0.05g |
1-benzothiophene-5-sulfonyl chloride |
128852-05-1 | 95.0% | 0.05g |
$153.0 | 2025-03-20 | |
Enamine | EN300-276146-1.0g |
1-benzothiophene-5-sulfonyl chloride |
128852-05-1 | 95.0% | 1.0g |
$656.0 | 2025-03-20 | |
Enamine | EN300-276146-0.1g |
1-benzothiophene-5-sulfonyl chloride |
128852-05-1 | 95.0% | 0.1g |
$228.0 | 2025-03-20 | |
Enamine | EN300-276146-0.5g |
1-benzothiophene-5-sulfonyl chloride |
128852-05-1 | 95.0% | 0.5g |
$512.0 | 2025-03-20 | |
Enamine | EN300-276146-5.0g |
1-benzothiophene-5-sulfonyl chloride |
128852-05-1 | 95.0% | 5.0g |
$2724.0 | 2025-03-20 | |
1PlusChem | 1P000YWM-250mg |
Benzo[b]thiophene-5-sulfonyl chloride |
128852-05-1 | 95% | 250mg |
$463.00 | 2023-12-25 | |
Aaron | AR000Z4Y-250mg |
Benzo[b]thiophene-5-sulfonyl chloride |
128852-05-1 | 95% | 250mg |
$471.00 | 2025-02-13 | |
A2B Chem LLC | AA44438-5g |
Benzo[b]thiophene-5-sulfonyl chloride |
128852-05-1 | 95% | 5g |
$2903.00 | 2024-04-20 | |
1PlusChem | 1P000YWM-50mg |
Benzo[b]thiophene-5-sulfonyl chloride |
128852-05-1 | 95% | 50mg |
$244.00 | 2023-12-25 |
1-benzothiophene-5-sulfonyl chloride 関連文献
-
Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Jiawen Yin,Wei Zhang,Zan Zhang,Han Jin,Wanlei Gao,Jiawen Jian RSC Adv., 2019,9, 19699-19706
-
Nadia Marino,Donatella Armentano,Claudia Zanchini,Giovanni De Munno CrystEngComm, 2014,16, 8286-8296
-
Jiawei He,Hongqin Yang,Shanshan Li,Kailin Xu,Qing Wang,Yanmei Huang,Hui Li RSC Adv., 2016,6, 61119-61128
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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1-benzothiophene-5-sulfonyl chlorideに関する追加情報
Professional Introduction to 1-benzothiophene-5-sulfonyl chloride (CAS No: 128852-05-1)
1-benzothiophene-5-sulfonyl chloride, with the chemical identifier CAS No 128852-05-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, particularly in the development of novel therapeutic agents. Its unique structural framework, combining a benzothiophene core with a sulfonyl chloride functional group, makes it a versatile building block for medicinal chemists.
The benzothiophene scaffold is a well-documented motif in medicinal chemistry, known for its presence in numerous pharmacologically relevant compounds. The introduction of a sulfonyl chloride group at the 5-position of the benzothiophene ring enhances its reactivity, allowing for further functionalization through nucleophilic substitution reactions. This property is particularly valuable in drug discovery pipelines, where rapid and efficient modifications are often required to optimize biological activity.
In recent years, there has been a surge in research focused on developing treatments for complex diseases such as cancer, neurodegenerative disorders, and infectious diseases. 1-benzothiophene-5-sulfonyl chloride has emerged as a key intermediate in several promising drug candidates. For instance, studies have demonstrated its utility in synthesizing sulfonamide-based inhibitors that target specific enzymes involved in disease pathways. These inhibitors have shown encouraging results in preclinical models, highlighting the compound's potential as a pharmacological tool.
One notable application of 1-benzothiophene-5-sulfonyl chloride is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is often associated with various diseases, including cancer. By incorporating the benzothiophene-sulfonyl chloride moiety into kinase inhibitor molecules, researchers can achieve high selectivity and potency. Recent advancements in structure-activity relationship (SAR) studies have further refined the use of this compound to develop next-generation kinase inhibitors with improved pharmacokinetic profiles.
Another area where 1-benzothiophene-5-sulfonyl chloride has made significant contributions is in the synthesis of antiviral agents. The sulfonyl chloride group provides a reactive site for introducing diverse functional groups, enabling the design of molecules that can interact with viral targets. For example, derivatives of this compound have been explored as inhibitors of viral proteases and polymerases, which are essential for viral replication. Preliminary findings suggest that these derivatives exhibit promising antiviral activity, making them attractive candidates for further development.
The synthetic methodologies for preparing 1-benzothiophene-5-sulfonyl chloride (CAS No: 128852-05-1) have also seen considerable advancements. Modern synthetic approaches often involve multi-step reactions that leverage transition metal catalysis to enhance efficiency and yield. These methods not only improve the accessibility of the compound but also allow for greater control over its stereochemistry, which is crucial for achieving optimal biological activity.
In addition to its pharmaceutical applications, 1-benzothiophene-5-sulfonyl chloride has found utility in materials science and agrochemical research. Its unique structural features make it a valuable precursor for synthesizing advanced materials with tailored properties. For instance, researchers have explored its use in developing organic semiconductors and luminescent materials, which have potential applications in electronic devices and optoelectronics.
The safety and handling of 1-benzothiophene-5-sulfonyl chloride are important considerations in industrial and laboratory settings. While it is not classified as a hazardous substance under standard regulatory guidelines, appropriate precautions should be taken to minimize exposure. Personal protective equipment (PPE), such as gloves and safety goggles, should be worn when handling this compound to prevent skin and eye contact. Furthermore, good laboratory practices (GLP) should be followed to ensure safe storage and disposal.
The future prospects of 1-benzothiophene-5-sulfonyl chloride are bright, with ongoing research expected to uncover new applications and synthetic strategies. As drug discovery efforts continue to evolve, this compound will likely remain a cornerstone in the development of innovative therapeutic agents. Its versatility and reactivity make it an indispensable tool for chemists and biologists working at the forefront of medicinal chemistry.
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